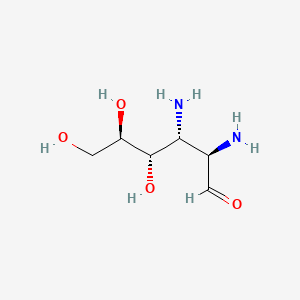

2,3-Diamino-2,3-dideoxy-D-glucose

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

55779-66-3 |

|---|---|

Fórmula molecular |

C6H14N2O4 |

Peso molecular |

178.19 g/mol |

Nombre IUPAC |

(2R,3R,4S,5R)-2,3-diamino-4,5,6-trihydroxyhexanal |

InChI |

InChI=1S/C6H14N2O4/c7-3(1-9)5(8)6(12)4(11)2-10/h1,3-6,10-12H,2,7-8H2/t3-,4+,5+,6+/m0/s1 |

Clave InChI |

MHLLXJQXRRXAQH-SLPGGIOYSA-N |

SMILES |

C(C(C(C(C(C=O)N)N)O)O)O |

SMILES isomérico |

C([C@H]([C@H]([C@@H]([C@H](C=O)N)N)O)O)O |

SMILES canónico |

C(C(C(C(C(C=O)N)N)O)O)O |

Sinónimos |

2,3-DADOG 2,3-diamino-2,3-dideoxy-D-glucose 2,3-diamino-2,3-dideoxyglucose 2,3-dideoxy-2,3-diamino-D-glucose |

Origen del producto |

United States |

Synthetic Methodologies for 2,3 Diamino 2,3 Dideoxy D Glucose and Its Analogs

Development of Stereoselective Synthetic Pathways

The precise arrangement of amino groups on the sugar backbone is critical for biological activity. Therefore, the development of stereoselective synthetic methods is paramount. Researchers have explored various strategies, starting from common monosaccharides and employing specialized intermediates and reaction cascades to achieve the desired stereochemical outcome.

Synthesis from D-Glucose and Other Monosaccharide Precursors

D-glucose, a readily available and inexpensive starting material, serves as a common precursor for the synthesis of 2,3-diamino-2,3-dideoxy-D-glucose. nih.gov The synthetic routes often involve a series of chemical transformations to introduce amino functionalities at the C-2 and C-3 positions with the correct stereochemistry. These multi-step syntheses can be complex and require careful control of reaction conditions to achieve the desired products. nih.gov

Similarly, other monosaccharides can be utilized as starting points. For instance, the synthesis of 2,3-diamino-2,3-dideoxy-β-D-mannuronic acids has been explored using mannosyl donors. nih.gov The choice of the starting monosaccharide and the subsequent synthetic strategy are often dictated by the target molecule's specific stereochemistry.

A new synthesis of this compound has been reported, highlighting the ongoing efforts to develop more efficient and flexible methodologies. acs.org These methods often focus on improving yields, reducing the number of synthetic steps, and enhancing stereocontrol.

Utilization of 2-Nitroglycals as Synthetic Intermediates

2-Nitroglycals have emerged as versatile and powerful building blocks in the synthesis of aminosugars. researchgate.net They are key intermediates for producing 2-amino-2-deoxy sugars and their derivatives. frontiersin.org The reactivity of the nitro group and the double bond in 2-nitroglycals allows for the stereoselective introduction of amino and other functionalities. researchgate.net

An efficient method for the synthesis of 2-nitroglycals themselves involves the use of tetrabutylammonium (B224687) nitrate (B79036) (ⁿBu₄NNO₃), triflic anhydride (B1165640) (Tf₂O), and 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP). researchgate.net This approach provides access to the necessary precursors for subsequent glycosylation reactions.

Organocatalyzed One-Pot Relay Glycosylation

A significant advancement in the use of 2-nitroglycals is the development of organocatalyzed one-pot relay glycosylation. researchgate.net This methodology allows for the construction of two glycosidic bonds in a single reaction vessel, streamlining the synthetic process. nih.gov It often employs a relay activator, such as an in situ generated cyclic-thiosulfonium ion, to activate a newly formed thioglycoside for the subsequent glycosylation step. nih.gov

This approach has been successfully applied to the synthesis of 2-amino-2-deoxy-dithioglycosides from 3-O-acetyl-2-nitroglucal donors. nih.gov The use of an organocatalyst, such as 4-pyrrolidinopyridine (B150190) (PPY), facilitates the reaction under mild conditions, offering excellent regio- and stereoselectivity. researchgate.net This one-pot strategy is not only efficient but also atom-economical and environmentally friendly. researchgate.net

Strategies for Constructing 1,2-cis-2,3-Diamino-2,3-dideoxyglycosidic Linkages

The formation of 1,2-cis glycosidic linkages is a notoriously challenging task in carbohydrate synthesis. For 2,3-diamino-2,3-dideoxyglycosides, a novel method has been established using 3-O-acetyl-2-nitroglycals as donors. researchgate.net This reaction, mediated by 4-pyrrolidinopyridine (PPY), proceeds via a relay glycosylation mechanism and provides a reliable way to construct the challenging 1,2-cis linkage with good to excellent yields and high stereoselectivity. researchgate.net The development of such strategies is crucial for accessing specific isomers of these complex sugars. nih.govnih.gov

Stereocontrolled Amination and Azidation Reactions

The introduction of nitrogen-containing functional groups at specific positions with defined stereochemistry is a cornerstone of aminosugar synthesis. Stereocontrolled amination and azidation reactions are frequently employed to achieve this.

For example, in the synthesis of 2,3-diamino-2,3-dideoxy-β-D-mannopyranosyl uronates, various 2,3-diazido mannosyl donors have been evaluated to control the stereochemical outcome of glycosylation. nih.gov The azide (B81097) group serves as a precursor to the amine, which can be introduced with high stereoselectivity.

The organocatalyzed relay glycosylation of 3-O-acetyl-2-nitroglycals often involves the use of an azide source to introduce the amino functionality at the C-3 position. researchgate.net The proposed mechanism for the synthesis of 3-azido-2-nitro-glycosides from 3-O-acetyl-2-nitroglycal involves an organobase-catalyzed relay process. researchgate.net Subsequent reduction of the azide and nitro groups yields the desired diamino sugar.

Synthesis of Dideoxyaminosugar Derivatives and Analogs

The synthetic methodologies developed for this compound can be extended to produce a variety of derivatives and analogs. These modifications can involve changes in the protecting groups, the anomeric substituent, or the configuration at other stereocenters.

For instance, syntheses of derivatives of 2,3-diamino-2,3-dideoxy-α-D-glucose and 2,3,4-triamino-2,3,4-trideoxy-α-D-glucose have been reported. capes.gov.br The synthesis of derivatives of the corresponding D-galactose isomer has also been achieved. acs.org These synthetic efforts expand the library of available di- and triaminosugars for biological evaluation.

Furthermore, the development of synthetic routes to dideoxy sugars, such as 2-deoxy-D-glucose, provides a foundation for creating analogs with modified amino functionalities. google.comnih.gov Stereocontrolled syntheses have also been developed for related iminosugar derivatives, such as 3-acetamido-1,3,5-trideoxy-1,5-imino-D-glucitol. nih.gov

The ability to synthesize a diverse range of dideoxyaminosugar derivatives is crucial for structure-activity relationship studies and the development of new therapeutic agents.

Preparation of 2,3-Diamino-2,3-dideoxy-D-glucuronic Acid Derivatives

The 2,3-diamino-2,3-dideoxy-D-glucuronic acid moiety is a known constituent of some bacterial cell walls, making its synthesis a topic of interest. nih.gov A key strategy involves the introduction of nitrogen functionalities onto a pre-existing glucose scaffold, followed by oxidation of the primary alcohol at the C-6 position.

One documented synthetic route to a protected 2,3-diamino-D-glucuronate starts from a suitably protected glucose derivative. The synthesis introduces the required amino functionalities, often via azide intermediates, at the C-2 and C-3 positions. A representative sequence involves the following transformations:

Step 1: A diol precursor is converted to a cyclic sulfate, which is then opened with a nitrogen nucleophile.

Step 2: An alternative approach involves sequential displacement of leaving groups (like triflates) with sodium azide. For instance, a synthetic pathway to a 2,3-diazido-D-glucuronate derivative involves treating a diol with triflic anhydride (Tf2O) and pyridine, followed by reaction with potassium nitrite (B80452) (KNO2) in DMF to yield an intermediate in 71% yield over two steps. researchgate.net

Step 3: A subsequent triflation and reaction with sodium azide (NaN3) in DMF introduces the second azide group, achieving the desired 2,3-diazido configuration in 59% yield for the two steps. researchgate.net

Step 4: The azide groups can then be reduced to amines, and the C-6 primary alcohol is oxidized to a carboxylic acid (or its ester) to yield the final glucuronic acid derivative.

These multi-step sequences require careful selection of protecting groups to ensure regioselectivity and stereochemical control throughout the synthesis.

Synthesis of 2,3-Diazido-2,3-dideoxy-D-mannosides and Mannuronic Acid Analogs

The synthesis of 2,3-diamino-2,3-dideoxy-β-D-mannuronic acid and its glycosides is of significant importance, as this rare sugar is a component of the capsular polysaccharide of bacteria like Bacillus stearothermophilus and the lipopolysaccharide of Pseudomonas aeruginosa O5. researchgate.netacs.orgdigitellinc.com A common and effective strategy is to first synthesize the 2,3-diazido analogs, which serve as stable precursors to the diamino compounds.

A highly stereoselective method for preparing 2,3-diazido-2,3-dideoxy-β-D-mannosides involves the anomeric O-alkylation of 2,3-diazido-2,3-dideoxy-β-D-mannoses using cesium carbonate (Cs2CO3) as a mediator with primary electrophiles. rawdatalibrary.net This approach provides excellent control over the formation of the β-glycosidic linkage. Subsequent selective oxidation of the primary alcohol at the C-6 position of the resulting mannoside successfully yields the corresponding 2,3-diazido-2,3-dideoxy-β-D-mannuronic acid. rawdatalibrary.netutoledo.edu

The choice of glycosyl donor is critical for achieving the desired β-selectivity. Researchers have evaluated various mannosyl donors for the construction of these linkages. researchgate.netacs.org

| Glycosyl Donor | Selectivity | Remarks |

| (S)-phenyl 4,6-di-O-acetyl-2,3-diazido mannopyranoside | Unselective or slightly α-selective | Less effective for constructing the desired β-linkage. acs.org |

| (S)-phenyl 2,3-diazido-4,6-O-benzylidene mannopyranoside | Unselective or slightly α-selective | Similar to the di-O-acetylated donor in terms of selectivity. acs.org |

| (S)-phenyl 2,3-diazido mannopyranosyl methyl uronate | Reliably β-selective | The uronic acid donor consistently provides the desired β-mannosidic linkage. acs.org |

The superior performance of the mannuronic acid donor is crucial for the successful synthesis of complex oligosaccharides containing the 2,3-diacetamido-2,3-dideoxy-β-D-mannuronic acid unit. researchgate.netacs.org

Selective Functionalization and Derivatization Approaches (e.g., N-Acetylation)

Once the diamino sugar backbone is synthesized, selective functionalization of the amino groups is often required. The most common derivatization is N-acetylation, as the 2,3-di-N-acetylated form is frequently found in natural structures. acs.org However, the chemical stability of the N-acetyl group can be a challenge when differential protection is needed for synthesizing complex glycoconjugates.

A mild and efficient one-pot protocol has been developed for the N-deacetylation and subsequent functionalization of aminosugars. d-nb.info This method allows for the removal of N-acetyl groups in the presence of more sensitive functional groups like esters and carbamates.

Key features of the selective N-deacetylation/functionalization protocol: d-nb.info

Activation: The N-acetyl group is activated with oxalyl chloride and pyridine.

Amine Generation: An alcohol, such as 1,2-propanediol, is added to generate the free amine.

Functionalization: The liberated amine is immediately reacted in the same pot with an acylating or carbamoylating agent (e.g., propargyl chloroformate) to install a new functional group.

This method successfully converts stable acetamides into various carbamates, amides, and ureas in moderate to good yields, providing a valuable tool for creating differentially protected diamino sugars for complex synthetic applications. d-nb.info

Emerging Synthetic Innovations in Carbohydrate Chemistry

Convergent and Multi-Component Synthesis Approaches

Traditional linear syntheses of complex carbohydrates can be lengthy and inefficient. Convergent strategies, where large fragments of the target molecule are synthesized separately and then joined, offer a more efficient alternative. A de novo synthetic route to 2,4-diamino-2,4,6-trideoxyhexose stereoisomers exemplifies this modern approach. nih.gov Although not targeting the 2,3-diamino glucose structure, this synthesis showcases a key convergent innovation applicable to diamino sugar synthesis. The cornerstone of this pathway is a highly diastereoselective carbonyl coupling of an α-amino alcohol (like D- or L-threoninol) with a phthalimido-allene, which installs two new chiral centers in a single step with high diastereomeric ratio (>20:1 dr). nih.gov This method provides a concise and flexible route to a library of diamino sugar isomers.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are also emerging as a powerful tool. Asymmetric three-component reactions, for instance, have been developed to access α,β-diamino acid derivatives, which are structurally related to the core of diamino sugars. researchgate.net These reactions, often catalyzed by a combination of a rhodium complex and a chiral phosphoric acid, proceed through a Mannich-type reaction to create two adjacent stereocenters with high control. researchgate.net The application of such MCR strategies holds promise for streamlining the synthesis of diamino sugars.

Chiral Catalyst Development for Diamino Sugar Synthesis

Achieving precise stereochemical control is arguably the greatest challenge in carbohydrate chemistry. The development of chiral catalysts that can direct the formation of specific stereoisomers is a major focus of research.

The catalytic asymmetric direct Mannich reaction is a prime example of a process that relies on chiral catalysts—both organometallic and purely organic—to achieve stereocontrolled synthesis of syn- and anti-α,β-diamino acid derivatives. rsc.org This highlights the power of catalysis in setting contiguous stereocenters.

In the context of de novo sugar synthesis, chiral metal complexes play a pivotal role. The synthesis of 2,4-diamino-2,4,6-trideoxyhexoses utilizes a chiral iridium-H8-BINAP complex to mediate a key allylation step, ensuring high diastereoselectivity. nih.gov Furthermore, studies have shown that chiral sugars themselves can act as catalysts or directing groups. For example, chiral pentose (B10789219) sugars can mediate the enantioselective synthesis of amino acid precursors, demonstrating a transfer of chirality from a sugar to an amino acid structure. nih.govnih.gov This synergy suggests that chiral catalysts and reagents inspired by nature's own building blocks are a fruitful avenue for the development of new synthetic methods for complex molecules like this compound. The ongoing development of catalytic asymmetric methods for creating 1,2-diamines is of considerable interest and directly applicable to this area of carbohydrate chemistry. rsc.org

Biochemical Pathways and Biological Roles of 2,3 Diamino 2,3 Dideoxy D Glucose in Research Models

Occurrence and Structural Integration within Bacterial Lipopolysaccharides (LPS)

The substitution of glucosamine (B1671600) with 2,3-diamino-2,3-dideoxy-D-glucose in the lipid A backbone represents a significant departure from the more common enterobacterial lipid A structure. This variation has been identified across a diverse range of Gram-negative bacteria, highlighting convergent evolutionary pathways or horizontal gene transfer events.

Lipid A Backbone Composition in Gram-Negative Bacteria.mdpi.com

The core of lipid A is a disaccharide that anchors the LPS molecule in the outer membrane of Gram-negative bacteria. nih.gov In a notable deviation from the typical structure, which features a β-(1→6) linked disaccharide of D-glucosamine, several bacterial species utilize this compound as the foundational sugar. This substitution introduces an additional amino group at the C-3 position, fundamentally altering the charge distribution and acylation patterns of the lipid A molecule.

Research has shown that the lipid A of Pseudomonas diminuta contains this compound. nih.gov Studies on Pseudomonas vesicularis (now reclassified as Brevundimonas vesicularis) indicate that its lipid A shares very similar epitopes with that of P. diminuta, suggesting a comparable structural backbone. This immunological cross-reactivity points towards the likely presence of the same diamino sugar in the lipid A of B. vesicularis.

The presence of this compound has been identified in the lipid A component of lipopolysaccharides from Rhodopseudomonas viridis and Rhodopseudomonas palustris. In these photosynthetic bacteria, this diamino sugar completely replaces glucosamine in the lipid A backbone. This discovery was significant as it highlighted a new type of lipid A structure. Furthermore, phylogenetic analyses based on 16S rRNA data have shown a close relationship between these Rhodopseudomonas species and other bacteria that also possess this unique lipid A, suggesting a shared evolutionary history.

The human enteric pathogen Campylobacter jejuni also features this compound in its lipid A. Chemical characterization of the lipopolysaccharides from several strains of C. jejuni has revealed that this diamino sugar is a major amino sugar in the lipid A component, alongside D-glucosamine. This indicates a hybrid architecture where both types of amino sugars can be present, contributing to the structural diversity of the LPS.

The extremophilic bacterium Acidithiobacillus ferrooxidans (formerly Thiobacillus ferrooxidans) is another organism whose lipid A is characterized by the presence of 2,3-diamino-D-glucose. mdpi.com Similarly, the spirochete Leptospira interrogans possesses an atypical lipid A with a this compound disaccharide backbone. This unconventional structure is thought to play a role in the bacterium's ability to evade the host's innate immune system.

In the symbiotic nitrogen-fixing bacterium Mesorhizobium loti, 2,3-diamino-2,3-dideoxy-glucose is a characteristic component of its lipid A moiety. This feature is shared with other members of the Rhizobiaceae family.

The lipid A of Oligotropha carboxidovorans (formerly "Pseudomonas carboxydovorans") has been found to contain 2,3-diamino-2,3-dideoxy-glucose as its backbone sugar. This finding has contributed to the understanding of the phylogenetic relationships between this bacterium and other species that share this lipid A structure, such as those in the genus Bradyrhizobium.

Similarly, detailed structural analysis of the lipid A from Phyllobacterium trifolii, a nitrogen-fixing symbiotic bacterium, has revealed that its backbone is composed of two this compound residues linked by a β-(1→6) glycosidic bond. This structure shows a high degree of similarity to the lipid A found in Mesorhizobium species.

Data Tables

Table 1: Occurrence of this compound in Bacterial Lipid A

| Bacterium | Presence of this compound in Lipid A |

| Pseudomonas diminuta | Confirmed |

| Pseudomonas vesicularis (Brevundimonas vesicularis) | Inferred (High epitope similarity to P. diminuta) |

| Rhodopseudomonas viridis | Confirmed |

| Rhodopseudomonas palustris | Confirmed |

| Campylobacter jejuni | Confirmed (Hybrid with D-glucosamine) |

| Acidithiobacillus ferrooxidans | Confirmed |

| Leptospira interrogans | Confirmed |

| Mesorhizobium loti | Confirmed |

| Oligotropha carboxidovorans | Confirmed |

| Phyllobacterium trifolii | Confirmed |

Table 2: Detailed Research Findings on Lipid A Structure

| Bacterium | Key Structural Features of Lipid A |

| Pseudomonas diminuta | Backbone consists of this compound. |

| Pseudomonas vesicularis | Lipid A epitopes are very similar to those of P. diminuta. |

| Rhodopseudomonas viridis | Glucosamine is completely replaced by this compound in the lipid A backbone. |

| Rhodopseudomonas palustris | Lipid A backbone is composed of this compound. |

| Campylobacter jejuni | Lipid A contains both D-glucosamine and this compound as major amino sugars. |

| Acidithiobacillus ferrooxidans | Lipid A contains 2,3-diamino-D-glucose. |

| Leptospira interrogans | Possesses an atypical lipid A with a this compound disaccharide backbone. |

| Mesorhizobium loti | 2,3-diamino-2,3-dideoxy-glucose is a characteristic component of the lipid A moiety. |

| Oligotropha carboxidovorans | Lipid A contains 2,3-diamino-2,3-dideoxy-glucose as the backbone sugar. |

| Phyllobacterium trifolii | Lipid A backbone is composed of two β-(1→6) linked this compound residues. |

Brucella abortus and Other Contexts

The lipid A of Brucella abortus, a facultative intracellular pathogen, is distinguished by a disaccharide backbone of this compound instead of the more common glucosamine. This fundamental difference is a key factor in the reduced endotoxic activity of Brucella LPS compared to that of enterobacteria. This atypical lipid A structure is thought to contribute to the bacterium's ability to establish chronic infections by evading strong stimulation of the host's Toll-like receptor 4 (TLR4), the primary sensor for LPS.

The presence of a this compound backbone in lipid A is not exclusive to Brucella. It has also been identified in other bacteria, including:

Slow-growing members of the Rhizobiaceae family , such as Bradyrhizobium species. documentsdelivered.com

"Pseudomonas carboxydovorans" , a species phylogenetically related to Bradyrhizobium. documentsdelivered.com

Pseudomonas diminuta . umassmed.edu

Campylobacter jejuni , where the glucosamine units in its lipid A are replaced by this compound (GlcN3N). nih.gov

This shared feature among these diverse bacteria suggests a conserved evolutionary strategy to modulate interactions with their respective environments, including host organisms.

Influence of this compound on LPS Structure and Molecular Interactions

The substitution of glucosamine with this compound in the lipid A backbone significantly alters the physicochemical properties and biological activity of the entire LPS molecule. While the lipid A portion is the primary determinant of endotoxicity through its interaction with the TLR4/MD-2 receptor complex, the presence of the diamino sugar can modulate this interaction.

Atypical LPS molecules containing a diaminoglucose backbone, such as those from Ochrobactrum intermedium, have been shown to induce TLR2-mediated inflammatory responses. mdpi.com This suggests that the structural changes imparted by the diamino sugar may lead to recognition by alternative pattern recognition receptors. Furthermore, computational modeling and experimental data indicate that such atypical LPS can favor the formation of TLR2/TLR4 heterodimers, which may lead to altered downstream signaling compared to the canonical TLR4 homodimerization induced by typical LPS. mdpi.com

The core oligosaccharide, which is attached to the lipid A, also plays a crucial role. In Brucella abortus, the core structure is thought to act as a shield, hindering the recognition of the lipid A by the host's innate immune sensors. nih.gov This shielding, combined with the inherently lower stimulatory capacity of the diaminoglucose-containing lipid A, contributes to the "stealthy" nature of this pathogen. The interaction between the phosphate (B84403) groups of lipid A and positively charged residues on TLR4 and MD-2 is critical for receptor activation. umassmed.edu While direct structural studies on the precise influence of the 2,3-diamino groups on this interaction are limited, it is plausible that they alter the charge distribution and hydrogen bonding potential at the receptor-ligand interface, thereby affecting the strength and nature of the downstream signal.

Enzymatic Biosynthesis and Metabolic Transformations

The formation and incorporation of this compound into bacterial cell surface structures is a complex process involving a cascade of specialized enzymes.

Characterization of Enzymes Involved in this compound Formation

The precise enzymatic pathway for the biosynthesis of this compound is not fully elucidated in all organisms. However, studies on the biosynthesis of related diaminosugars provide insights into the types of enzymes that are likely involved.

While specific biochemical data for GnnA and GnnB in the direct synthesis of this compound is not extensively available, the biosynthesis of other amino sugars often involves oxidoreductases and transaminases. It is hypothesized that a GnnA-like oxidoreductase could catalyze the oxidation of a sugar nucleotide precursor, followed by the action of a GnnB-like transaminase to introduce an amino group. The formation of a diamino sugar would likely require two such transamination steps or a more complex series of reactions. For instance, the biosynthesis of 2,3-diacetamido-2,3-dideoxy-D-glucuronic acid in Psychrobacter cryohalolentis involves both aminotransferase and oxidoreductase activities. nih.gov

The first step in lipid A biosynthesis is the acylation of a UDP-sugar precursor, a reaction catalyzed by LpxA acyltransferase. The substrate specificity of this enzyme is crucial in determining the structure of the resulting lipid A.

Studies on LpxA from Leptospira interrogans have shown that it is highly selective for a UDP-GlcNAc analog where the 3-hydroxyl group is replaced by an amino group (UDP-GlcNAc3N). This demonstrates that LpxA enzymes can evolve to recognize and utilize amino-sugar precursors. While this is not the di-amino sugar, it provides a strong indication of the adaptability of LpxA.

The table below summarizes the substrate selectivity of LpxA from different bacterial species, highlighting the potential for recognition of amino-sugar precursors.

| Enzyme | Bacterial Source | Preferred Acyl Donor | Preferred Acyl Acceptor | Reference |

| EcLpxA | Escherichia coli | R-3-hydroxymyristoyl-ACP | UDP-GlcNAc | N/A |

| LiLpxA | Leptospira interrogans | R-3-hydroxylauroyl-ACP | UDP-GlcNAc3N | N/A |

This table is based on available research and illustrates the known substrate preferences of LpxA enzymes.

Role as a Precursor in the Biosynthesis of Complex Glycoconjugates in Microorganisms

The primary role of this compound in the studied microorganisms is as a fundamental building block for the biosynthesis of lipid A, a critical component of the outer membrane. As the backbone of lipid A, it is subsequently glycosylated with the core oligosaccharide and, in smooth strains, the O-antigen, forming the complete LPS molecule.

The incorporation of this diamino sugar into lipid A underscores its importance as a precursor for a major class of complex glycoconjugates. The resulting atypical LPS has significant implications for the bacterium's interaction with its environment, particularly in the context of pathogenic and symbiotic relationships where immune recognition is a key factor.

Enzyme-Substrate Specificity Studies Involving this compound

The enzymatic synthesis and modification of this compound is a specialized area of biochemistry that remains largely uncharacterized in comparison to more common amino sugars. Extensive literature searches reveal a notable gap in studies detailing the substrate specificity of enzymes directly involved in the biosynthesis or subsequent modification of this particular diamino sugar. While the chemical synthesis of this compound and its derivatives has been described, the specific enzymatic pathways, including the key enzymes and their substrate preferences, are not well-defined in publicly available research. researchgate.net

The biosynthesis of lipid A in Gram-negative bacteria is generally a highly conserved process, known as the Raetz pathway, which utilizes enzymes with specificities for substrates like UDP-N-acetylglucosamine. nih.govnih.gov The incorporation of this compound in place of the canonical glucosamine suggests the existence of a significantly modified or entirely distinct biosynthetic pathway in certain bacteria. Identifying the enzymes responsible for its synthesis—potentially involving transaminases, epimerases, and dehydrogenases with unique substrate specificities—remains a key area for future research in microbial glycobiology.

Broader Implications for Microbial Glycobiology and Cell Wall Research

The discovery of this compound as a fundamental building block of the bacterial cell wall has had significant implications for microbial glycobiology and our understanding of the diversity of bacterial outer membranes. This sugar is not a minor modification but a core component of the lipid A moiety of lipopolysaccharide (LPS) in specific groups of Gram-negative bacteria, where it replaces the more typical glucosamine backbone. kegg.jpnih.gov

This structural substitution is phylogenetically significant. The presence of a this compound-based lipid A is a chemotaxonomic marker that correlates with 16S rRNA-based phylogenetic data. It is characteristic of a specific cluster of alphaproteobacteria, including slow-growing members of the Rhizobiaceae family, such as Bradyrhizobium, and related species like Rhodopseudomonas palustris, Rhodopseudomonas viridis, and Nitrobacter hamburgensis. kegg.jpnih.gov It has also been identified in Pseudomonas species such as Pseudomonas diminuta. researchgate.net This contrasts with the glucosamine-containing lipid A found in the closely related genera Rhizobium and Agrobacterium. kegg.jp

The replacement of glucosamine with this compound profoundly affects the biological properties of the LPS. Lipid A is the primary endotoxic component of LPS and a potent activator of the innate immune system in mammals, typically through the Toll-like receptor 4 (TLR4) complex. However, LPS containing this compound exhibits low or no endotoxic activity. nih.govuniroma1.it For instance, LPS from Rhodopseudomonas sphaeroides and Bradyrhizobium has been shown to be a weak inducer of inflammatory responses and can even act as an antagonist to potent endotoxins like that from E. coli. nih.govasm.org This has critical implications for symbiotic and pathogenic interactions, as bacteria possessing this modified lipid A can potentially evade or modulate host immune detection.

The unique structure of this lipid A variant, often lacking phosphate groups and featuring different acylation patterns, contributes to the stability and permeability of the outer membrane of these organisms. uniroma1.it For symbiotic bacteria like Bradyrhizobium, which must establish and maintain a long-term relationship with a host plant, the ability to present a "stealth" cell surface is highly advantageous. nih.gov Therefore, the study of this compound and the enzymes that produce it is crucial for understanding the molecular basis of these complex microbe-host interactions and the evolution of the bacterial cell wall.

Data Tables

Table 1: Bacterial Species with Lipid A Containing this compound

| Genus | Species | Phylogenetic Group | Reference(s) |

|---|---|---|---|

| Bradyrhizobium | sp. | Alphaproteobacteria | kegg.jpnih.gov |

| Nitrobacter | hamburgensis | Alphaproteobacteria | |

| Rhodopseudomonas | palustris | Alphaproteobacteria | kegg.jpuniroma1.it |

| Rhodopseudomonas | viridis | Alphaproteobacteria | |

| Rhodopseudomonas | sphaeroides | Alphaproteobacteria | asm.org |

| Rhodopseudomonas | sulfoviridis | Alphaproteobacteria | |

| "Pseudomonas" | "carboxydovorans" | Alphaproteobacteria | kegg.jp |

| Pseudomonas | diminuta | Gammaproteobacteria | researchgate.net |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Diamino-2,4,6-trideoxy-D-glucose (Bacillosamine) |

| Glucosamine |

| Lipopolysaccharide (LPS) |

| Lipid A |

Analytical and Structural Elucidation Methodologies for 2,3 Diamino 2,3 Dideoxy D Glucose

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive structural assignment and conformational analysis of 2,3-diamino-2,3-dideoxy-D-glucose. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (MS) are at the forefront of these efforts, providing complementary information to build a complete molecular picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C Assignment, Conformational Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the spatial arrangement of its atoms. For this compound, NMR studies, often performed on its more stable N-acetylated derivative, 2,3-diacetamido-2,3-dideoxy-D-glucose, are crucial for unambiguous structure confirmation. nih.gov

A complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra is the first step in the structural analysis. This is typically achieved using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). iosrjournals.orgnih.gov The anomeric proton (H-1) signal is usually the starting point for the assignment process due to its distinct chemical shift in the downfield region of the spectrum. iosrjournals.org

While specific NMR data for the free this compound is scarce in publicly available literature, data for its UDP-activated N-acetylated uronic acid derivative provides valuable insight into the expected chemical shifts. For the closely related UDP-α-D-ManNAc3NAcA, detailed ¹H and ¹³C assignments have been reported. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 2,3-diacetamido-2,3-dideoxy-hexose derivative (UDP-α-D-ManNAc3NAcA). nih.gov

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 5.45 | 93.5 |

| 2 | 4.45 | 52.5 |

| 3 | 4.35 | 50.8 |

| 4 | 4.05 | 71.2 |

| 5 | 4.25 | 72.8 |

Note: Data is for the manno- configuration and serves as a reference for the expected chemical shift regions.

Conformational analysis, which determines the three-dimensional shape of the sugar ring, is another critical aspect addressed by NMR. The magnitude of the vicinal proton-proton coupling constants (³JH,H) is particularly informative. biorxiv.org These coupling constants, which can be accurately measured from high-resolution 1D or 2D NMR spectra, are related to the dihedral angle between adjacent protons and can thus define the chair or boat conformation of the pyranose ring. For instance, a large coupling constant between H-1 and H-2 is indicative of a trans-diaxial relationship, which is characteristic of a specific anomeric configuration and ring conformation. biorxiv.org Studies on similar amino sugars, such as methyl 3-amino-2,3-dideoxy-α-D-arabino-hexopyranoside, have utilized NMR in conjunction with X-ray crystallography to definitively establish their conformation in solution and the solid state. nih.gov

High-Resolution Mass Spectrometry (MS) for Structural Determination and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy and for probing its structure through fragmentation analysis. For this compound, HRMS provides the exact mass of the molecular ion, which allows for the unambiguous determination of its molecular formula and serves as a stringent test of purity. researchgate.net

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. nist.govresearchgate.net The fragmentation pattern is highly characteristic of the molecule's structure. For amino sugars, fragmentation often involves cleavage of the glycosidic bond (if present) and cleavages within the sugar ring. The presence of amino groups influences the fragmentation pathways, often leading to characteristic losses of ammonia (B1221849) or acetylated amino groups in their derivatized forms. nih.govfrontiersin.org

Chromatographic Separation and Detection Methodologies

The analysis of this compound, especially from complex biological matrices like bacterial cell wall hydrolysates, necessitates powerful separation techniques. Chromatographic methods are employed to isolate the compound of interest from other components, allowing for its accurate quantification and further structural analysis.

Cation Exchange Chromatography with Fluorometric Postcolumn Derivatization

Cation exchange chromatography is a highly effective method for separating amino sugars. At acidic to neutral pH, the amino groups of this compound are protonated, giving the molecule a net positive charge. This allows it to bind to a negatively charged cation exchange resin. By gradually increasing the ionic strength or pH of the mobile phase, the bound amino sugars can be selectively eluted.

A highly sensitive detection method involves postcolumn derivatization with a fluorogenic reagent, such as o-phthalaldehyde (B127526) (OPA). OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, which can be detected with high sensitivity. This method has been successfully applied to the automated analysis of the related compound, 2,3-diamino-2,3-dideoxy-D-glucuronic acid, from bacterial cell walls, demonstrating its applicability for the analysis of this compound.

Gas-Liquid Chromatography of Derivatized Compounds

Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GC-MS), is a high-resolution separation technique suitable for volatile compounds. Since sugars are non-volatile, they must first be chemically modified to increase their volatility. A common and effective derivatization method for amino sugars is the formation of alditol acetates. nih.govresearchgate.net This two-step process involves the reduction of the monosaccharide to its corresponding alditol, followed by acetylation of the hydroxyl and amino groups. nih.govresearchgate.net

Table 2: Common Derivatization Methods for GC Analysis of Amino Sugars.

| Derivatization Method | Reagents | Key Features |

| Alditol Acetate Formation | Sodium borohydride, Acetic anhydride (B1165640) | Reduces the sugar to an open-chain alditol, eliminating anomers and producing a single peak per sugar. nih.govresearchgate.net |

| Trimethylsilylation (TMS) | e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Replaces active hydrogens with TMS groups, increasing volatility. Can produce multiple peaks due to anomers. |

Integrated Analytical Approaches for Complex Biological Samples

The analysis of this compound in its natural context, such as within bacterial cell walls, often requires an integrated analytical approach. This typically begins with the hydrolysis of the complex biological matrix (e.g., lipopolysaccharide or peptidoglycan) to release the constituent monosaccharides.

Following hydrolysis, a combination of the chromatographic and spectroscopic techniques described above is employed. For instance, the hydrolysate can first be fractionated using cation exchange chromatography to separate the basic amino sugars from neutral and acidic sugars. The collected amino sugar fraction can then be derivatized to their alditol acetates for GC-MS analysis to confirm the presence and quantity of this compound.

For a more comprehensive structural characterization, a larger quantity of the purified compound can be subjected to detailed NMR analysis to confirm its stereochemistry and conformation. This integrated approach, leveraging the strengths of multiple analytical techniques, is essential for the unambiguous identification and detailed structural elucidation of rare and complex molecules like this compound from intricate biological systems.

Applications of 2,3 Diamino 2,3 Dideoxy D Glucose in Chemical Biology Research

Design and Synthesis of Carbohydrate Probes for Biochemical Investigations

The synthesis of derivatives of 2,3-diamino-2,3-dideoxy-D-glucose is fundamental to its application as a chemical probe. By modifying its structure, researchers can create tools to investigate biochemical pathways and interactions. A key strategy involves introducing reporter groups or reactive functionalities onto the sugar scaffold.

New synthetic routes have been developed to produce this compound and its derivatives efficiently. acs.orgcapes.gov.br For instance, stereoselective methods starting from 3-O-acetyl-2-nitroglycals allow for the controlled synthesis of 2,3-diamino-2,3-dideoxyglycosides. researchgate.netresearchgate.net These synthetic advancements are crucial for creating a supply of the core scaffold needed for probe development.

One application is the synthesis of labeled compounds for tracking metabolic pathways. For example, the principles used in synthesizing carbon-14 (B1195169) labeled D-glucose can be adapted to produce labeled this compound. nih.gov Such isotopically labeled probes are invaluable for studying the fate of these unusual sugars within biological systems. Furthermore, the diamino structure serves as a scaffold for creating more complex probes, such as chiral platinum coordination complexes, which have potential applications in biological inorganic chemistry research. researchgate.net

Role as Building Blocks for Synthetic Oligosaccharides and Glycoconjugates for Glycobiological Studies

This compound and its manno-configured counterpart are important constituents of various bacterial surface polysaccharides, including the lipopolysaccharides (LPS) of species like Pseudomonas diminuta and members of the Rhizobiaceae family. nih.govdigitellinc.comnih.gov This natural occurrence drives the demand for its use as a synthetic building block to construct oligosaccharides and glycoconjugates that are crucial for research in glycobiology, particularly in immunology and bacteriology.

Synthetic chemists have established robust methods to incorporate this diamino sugar into larger, more complex structures. iisc.ac.in It serves as a versatile synthon, with its amino groups providing handles for orthogonal protection strategies, which are essential for the controlled assembly of oligosaccharides. uni-konstanz.de These strategies allow for the selective modification of the amino groups, enabling the creation of diverse glycoconjugates.

The synthesis of oligosaccharides containing this unit is critical for:

Vaccine Development: Many bacterial O-antigens containing 2,3-diamino sugars are immunogenic. Synthesizing these specific oligosaccharide epitopes is a key step in developing carbohydrate-based vaccines against pathogenic bacteria like Acinetobacter baumannii. researchgate.net

Studying Bacterial Cell Walls: The synthesis of precursors, such as β-glycosides of 2,3-diazido-2,3-dideoxy-D-mannose, provides access to the 2,3-diacetamido-2,3-dideoxy-D-mannuronic acid moiety found in rare bacterial cell-wall components. nih.govnih.gov

Creating Glycoconjugates: This diamino sugar can be conjugated to amino acids, peptides, and proteins to study how glycosylation affects their stability and function. iisc.ac.in

The development of efficient glycosylation methods is paramount. Researchers have explored various glycosyl donors and reaction conditions to control the stereoselectivity of the newly formed glycosidic bond, which remains a significant challenge in carbohydrate chemistry. nih.govnih.gov

Investigation of Carbohydrate-Protein Interactions and Receptor Binding Mechanisms

Understanding the interactions between carbohydrates and proteins is central to glycobiology. This compound, as a component of bacterial antigens, plays a significant role in the recognition events between host and pathogen. digitellinc.comnih.gov Synthetic versions of oligosaccharides containing this sugar are used as molecular tools to probe these interactions.

By synthesizing the specific O-antigen repeating unit of a bacterium, researchers can investigate its binding to host lectins, antibodies, and other receptors. This is crucial for understanding the mechanisms of bacterial infection and the host immune response. The enzymes involved in the biosynthesis of related sugars, such as 2,3-diacetamido-2,3-dideoxy-d-glucuronic acid in Psychrobacter cryohalolentis K5T, have been cloned, purified, and characterized. nih.gov Studying these enzymes and their substrates provides direct insight into the protein-carbohydrate recognition events that govern the assembly of these complex glycans. nih.gov

Computational and Theoretical Studies

Computational chemistry provides powerful tools to complement experimental studies, offering insights into structure, reactivity, and interactions at an atomic level.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is increasingly used to explore the dynamic interactions between carbohydrate ligands and their protein receptors. nih.gov While specific MD studies focusing solely on this compound are not widely published, the methodology is well-established through studies of similar sugars.

For example, MD simulations have been used to:

Investigate the binding of D-glucose and its derivatives to enzymes like pyranose dehydrogenase, revealing details of the substrate-enzyme interactions that are not accessible through static experimental structures. nih.gov

Analyze the stability and conformational changes of enzymes like glucose oxidase at different temperatures. biointerfaceresearch.com

Evaluate the binding of 2-deoxy-D-glucose to viral proteins, such as the main protease of SARS-CoV-2, to understand inhibitory mechanisms. mdpi.com

These studies provide a framework for future MD simulations on this compound to understand how it is recognized by biosynthetic enzymes or host immune receptors, and to analyze the stability and flexibility of the protein-ligand complex.

Table 1: Representative Applications of MD Simulations in Carbohydrate-Protein Studies

| Carbohydrate | Protein/Enzyme | Research Focus | Reference |

| D-Glucose | Pyranose Dehydrogenase | Rationalize the mechanism of glucose dioxidation at C2 and C3. | nih.gov |

| 2-Deoxy-D-glucose | SARS-CoV-2 Main Protease | Investigate potential inhibition and binding stability. | mdpi.com |

| Glucose | Glucose Oxidase | Analyze thermal stability and important amino acid residues. | biointerfaceresearch.com |

| This table is interactive and can be sorted by column. |

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. In carbohydrate chemistry, DFT calculations are invaluable for elucidating complex reaction mechanisms and rationalizing experimentally observed outcomes, such as stereoselectivity in glycosylation reactions.

DFT has been employed to:

Support Proposed Mechanisms: Calculations were used to support the proposed mechanism for the synthesis of 2,3-diacetamido-glucuronate, a related diamino sugar, by evaluating the energetics of reaction intermediates. researchgate.net

Rationalize Stereoselectivity: DFT studies on glycosylation reactions using 2,3-carbamate mannosamine (B8667444) donors helped to explain the observed α/β product ratios by calculating the energies of the transition state structures. unimi.it

Investigate Intermediates: DFT calculations, combined with experimental techniques like cryogenic infrared spectroscopy, can be used to characterize the structure of transient intermediates, such as glycosyl cations, which dictate the stereochemical outcome of glycosylation reactions. nih.gov

These theoretical studies provide a deeper understanding of the factors controlling chemical reactions, guiding the development of more efficient and selective synthetic methods for producing derivatives of this compound.

The biological function and chemical reactivity of a carbohydrate are intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis aims to identify the stable, low-energy shapes a molecule can adopt.

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are primary tools for this purpose. For example, the structure and conformation of a related compound, methyl 3-amino-2,3-dideoxy-alpha-D-arabino-hexopyranoside, were confirmed using these methods, revealing a specific chair conformation of the pyranose ring and the hydrogen-bonding networks that stabilize the crystal structure. nih.gov

Computational modeling complements these experiments. Methods like Monte Carlo conformational searches followed by DFT energy calculations can map the potential energy surface of a molecule to identify its preferred conformations in solution. rsc.org This approach was successfully used to characterize the conformations of D-glucose-based oxepines, linking their ground-state shapes to their reactivity in rearrangement reactions. rsc.org Such analyses are critical for understanding the stereochemical outcomes of reactions involving this compound and for modeling its binding to protein targets.

Future Directions and Emerging Research Avenues for 2,3 Diamino 2,3 Dideoxy D Glucose

Exploration of Novel Biosynthetic Pathways and Genetic Determinants

The natural occurrence of 2,3-diamino-2,3-dideoxy-D-glucose implies the existence of specific biosynthetic pathways, yet the enzymes and genes responsible remain largely uncharacterized. A primary future direction is the elucidation of these pathways. Research in this area will likely focus on identifying the precursor molecules and the sequence of enzymatic reactions that lead to the final diamino sugar product.

Drawing parallels from the biosynthesis of other dideoxy and amino sugars, such as 2-acetamido-2,6-dideoxy-L-hexoses in Vibrio cholerae, it is hypothesized that the pathway for this compound involves a series of specialized enzymes. nih.gov These may include aminotransferases, dehydratases, epimerases, and reductases acting on a nucleotide-activated sugar precursor. The identification of the gene clusters encoding these enzymes in organisms like P. diminuta is a key objective. Modern genomic and transcriptomic approaches, coupled with targeted gene knockout studies, will be instrumental in pinpointing the genetic determinants. Unraveling these pathways will not only provide fundamental knowledge but also enable the bio-engineering of microorganisms for the controlled production of this and other novel amino sugars.

| Hypothetical Enzyme Class | Potential Role in Biosynthesis | Known Analogy in Other Pathways |

| Aminotransferase | Catalyzes the addition of an amino group to a sugar keto-intermediate. | DesII, a radical SAM deaminase, catalyzes deamination in TDP-desosamine biosynthesis. nih.gov |

| Isomerase/Epimerase | Modifies the stereochemistry at specific chiral centers of the sugar ring. | WbvD epimerizes UDP-2-acetamido-L-rhamnose in Vibrio cholerae. nih.gov |

| Dehydratase | Removes a hydroxyl group to form a double bond, often a precursor step to amination. | WbvB from Vibrio cholerae exhibits dehydratase activity. nih.gov |

| Reductase | Reduces a keto group or a double bond to finalize the sugar structure. | WbvR is a C-4 reductase in the biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses. nih.gov |

Development of Highly Efficient and Sustainable Synthetic Strategies

Recent approaches have utilized precursors like methyl 2-azido-4,6-O-benzylidene-2-deoxy-α-D-altropyranoside to introduce the second nitrogen functionality stereoselectively. Methodologies such as diastereoselective additions of amines to vinyl sulfone-modified carbohydrates represent flexible routes to various deoxyaminosugars. acs.org The development of catalytic asymmetric methods to control the stereochemistry at the C-2 and C-3 positions is a particularly important goal. Furthermore, creating synthetic routes that allow for the late-stage diversification of the molecule would be highly valuable for generating libraries of related compounds for biological screening.

| Synthetic Strategy | Key Features | Challenges | Reference |

| From D-glucose derivatives | Utilizes readily available starting materials. | Requires multiple protection/deprotection steps and stereochemical inversions. | capes.gov.br |

| Vinyl Sulfone Intermediates | Flexible method for creating new deoxyaminosugars through amine addition. | Control of diastereoselectivity can be challenging. | acs.org |

| Azide (B81097) Reduction | A common method for introducing amino groups. | Often requires harsh reducing agents. | nih.gov |

| De Novo Synthesis | Builds the sugar backbone from smaller, non-carbohydrate precursors. | Can be lengthy, but offers high versatility and stereocontrol. | nih.gov |

Mechanistic Insights into Enzyme-Catalyzed Reactions and Regulation in Microbial Systems

A deep understanding of the enzymes that synthesize and modify this compound is crucial. Future research will delve into the specific mechanisms of these biocatalysts. Techniques such as X-ray crystallography of enzyme-substrate complexes, cryo-electron microscopy, and computational modeling can provide atomic-level snapshots of the catalytic process. For example, studies on enzymes like DesII, a radical S-adenosyl-L-methionine (SAM) enzyme, have provided detailed insights into radical-mediated deamination reactions in other amino sugar pathways. nih.gov Similar investigations are needed for the enzymes in the this compound pathway.

Understanding the reaction kinetics, substrate specificity, and the role of key active site residues will be paramount. nih.gov This knowledge is not only of fundamental scientific interest but is also essential for enzyme engineering efforts aimed at creating novel biocatalysts for synthetic purposes. Furthermore, investigating how the expression of the relevant biosynthetic genes is regulated in microorganisms will provide insights into how bacteria control the production of this specialized cell surface component.

Design of Advanced Chemical Biology Tools Utilizing Diamino Sugar Scaffolds

The unique structure of this compound makes it an attractive scaffold for developing chemical biology tools. nih.gov The two amino groups provide handles for chemical modification, allowing for the attachment of fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers. Such modified sugars could be used as probes to study carbohydrate-binding proteins (lectins), glycosyltransferases, or other enzymes involved in cell wall metabolism.

Monosaccharides provide an excellent platform for tailoring molecular diversity. nih.gov The diamino scaffold allows for the creation of focused chemical libraries by appending different substituents to the amino groups. nih.gov These libraries can be screened to identify potent and selective inhibitors of carbohydrate-processing enzymes or to develop new antibacterial agents that interfere with lipopolysaccharide biosynthesis. The development of fluorinated analogs, inspired by the success of compounds like 2-deoxy-2-fluoro-D-glucose (2-FDG) in medical imaging and therapy, could also lead to novel probes and therapeutic candidates. mdpi.commdpi.com

| Tool/Application Area | Design Strategy | Potential Impact |

| Metabolic Probes | Attach a fluorescent reporter or affinity tag (e.g., biotin) to one of the amino groups. | Visualization and identification of proteins that bind or process the sugar within cells. |

| Enzyme Inhibitors | Synthesize analogs with modified stereochemistry or functional groups to block enzyme active sites. | Development of novel therapeutics, particularly antibacterials targeting cell wall synthesis. |

| Combinatorial Libraries | Use the two amino groups as points of diversification to create a large set of related molecules. | High-throughput screening for drug discovery and identifying molecules with specific biological activities. nih.govnih.gov |

| Molecular Imaging Agents | Incorporate isotopes (e.g., ¹⁸F, ¹³C, ²H) into the sugar scaffold. | Non-invasive imaging of metabolic pathways that utilize this or similar sugars. nih.gov |

Q & A

Basic Question: What is the structural role of 2,3-Diamino-2,3-dideoxy-D-glucose (DAG) in bacterial lipopolysaccharides (LPS)?

Answer:

DAG replaces glucosamine (GlcN) as the backbone sugar in lipid A, the hydrophobic anchor of LPS in Gram-negative bacteria. It forms a β(1→6)-linked disaccharide in species such as Legionella israelensis, Campylobacter jejuni, and Brucella abortus. This substitution alters lipid A’s physicochemical properties, influencing membrane stability and host-pathogen interactions . For example, in Legionella, DAG dominates lipid A, while Campylobacter exhibits hybrid backbones combining DAG and GlcN .

Advanced Question: How does the presence of DAG in lipid A impact immunological responses?

Answer:

DAG-containing lipid A structures modulate antigenic reactivity. Synthetic analogues with DAG backbones (Group IV in structural classifications) show distinct inhibition profiles in ELISA assays compared to GlcN-based analogues. For instance, acyl residue positioning on DAG affects antibody binding, suggesting that hybrid backbones (e.g., DAG-GlcN) may reduce Toll-like receptor 4 (TLR4) activation, altering pro-inflammatory cytokine production . Methodologically, antigenicity studies require controlled acylation of DAG derivatives and comparative ELISA inhibition assays .

Basic Question: Which analytical techniques are critical for identifying DAG in LPS?

Answer:

Key techniques include:

- SDS-PAGE : Differentiates LPS profiles by molecular mass. For example, Legionella micdadei LPS shows distinct low-mass bands compared to other species due to simplified polysaccharide regions .

- Mass Spectrometry (MS) : Detects DAG via unique fragmentation patterns (e.g., m/z ratios corresponding to diaminosugar moieties).

- Nuclear Magnetic Resonance (NMR) : Resolves DAG’s stereochemistry, particularly C2/C3 amino group configurations .

- Chemical Composition Analysis : Hydrolysis followed by HPAEC-PAD quantifies DAG and GlcN ratios .

Advanced Question: Describe the biosynthetic pathway of DAG in bacteria.

Answer:

DAG biosynthesis involves two enzymatic steps:

Oxidation : UDP-N-acetylglucosamine (UDP-GlcNAc) is oxidized at the C3 position by an NAD-dependent dehydrogenase, yielding UDP-3-keto-GlcNAc.

Transamination : The keto intermediate undergoes transamination using glutamate as an amine donor, forming UDP-3-amino-GlcNAc.

Deacetylation : Removal of the N-acetyl group produces UDP-DAG.

In Thiobacillus ferrooxidans, the LpxA enzyme preferentially utilizes UDP-DAG over UDP-GlcNAc for lipid A assembly . Researchers can validate this pathway via isotopic labeling of UDP-sugar intermediates and knockout mutant analyses.

Advanced Question: How can researchers resolve contradictions in lipid A structural data across bacterial species?

Answer:

Contradictions often arise from species-specific modifications (e.g., phosphorylation, acylation) or hybrid backbones. A multi-technique approach is essential:

- Comparative MS/MS : Identifies acyl chain distributions (e.g., Legionella lipid A contains 3-hydroxy and 2,3-dihydroxy fatty acids, unlike Campylobacter’s hybrid backbone) .

- Genetic Knockouts : Silencing lpxA or transaminase genes in model organisms (e.g., E. coli) clarifies DAG’s biosynthetic role .

- X-ray Crystallography : Resolves 3D structures of DAG-containing lipid A bound to immune receptors (e.g., TLR4-MD2 complex) .

Advanced Question: What experimental challenges arise in synthesizing DAG-containing lipid A analogues?

Answer:

Challenges include:

- Stereochemical Control : DAG’s C2/C3 diamino groups require regioselective protection-deprotection strategies during solid-phase synthesis.

- Acylation Specificity : Introducing 3-hydroxy or 2,3-dihydroxy fatty acids at correct positions (O-2, O-3, O-2', O-3') demands orthogonal protecting groups .

- Solubility Issues : DAG’s polar amino groups necessitate polar solvents (e.g., DMSO/water mixtures) for NMR characterization .

Solutions involve using advanced glycosylation protocols and MALDI-TOF MS for real-time monitoring .

Basic Question: How is DAG isolated and purified from bacterial LPS?

Answer:

LPS Extraction : Use hot phenol-water extraction to isolate LPS from bacterial pellets .

Acid Hydrolysis : Treat LPS with 1% acetic acid (100°C, 1–2 h) to release lipid A.

Chromatography : Purify DAG via gel filtration (Sephadex LH-20) and reverse-phase HPLC, monitoring fractions by thin-layer chromatography (TLC) with ninhydrin staining for amino sugars .

Advanced Question: How does DAG influence bacterial membrane organization?

Answer:

DAG’s dual amino groups enhance lipid A’s hydrogen-bonding capacity, promoting rigid membrane microdomains ("mega rafts") in Brucella abortus. These domains resist detergent extraction and may shield pathogens from antimicrobial peptides. Researchers use fluorescence anisotropy and atomic force microscopy (AFM) to study membrane rigidity .

Basic Question: Which bacterial genera commonly utilize DAG in lipid A?

Answer:

DAG is prevalent in:

- Legionella (L. israelensis, L. micdadei) .

- Campylobacter (C. jejuni serotype O:2) .

- Brucella (B. abortus, B. melitensis) .

- Ochrobactrum (O. anthropi) .

Advanced Question: What are the implications of DAG’s rarity in clinical Gram-negative pathogens?

Answer:

DAG’s absence in common pathogens (e.g., E. coli, Salmonella) suggests evolutionary specialization. Its presence in intracellular pathogens (Legionella, Brucella) may correlate with evasion of host immune surveillance. Researchers can test this hypothesis by transplanting DAG biosynthesis genes into model pathogens and assessing virulence in macrophage infection assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.